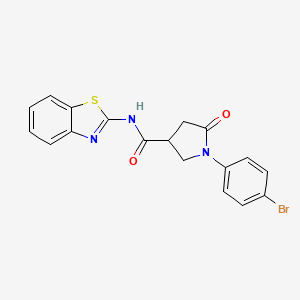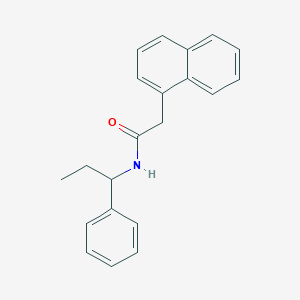
N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as BPTES, is a small molecule inhibitor that selectively targets glutaminase (GLS), an enzyme involved in the metabolic process of glutamine. GLS is overexpressed in various cancer cells, making it a promising target for cancer therapy.
Applications De Recherche Scientifique
BPTES has been extensively studied for its potential as a cancer therapeutic agent. N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide is upregulated in many cancer cells, and its inhibition by BPTES has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, including breast, lung, and prostate cancer. BPTES has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Mécanisme D'action
BPTES selectively targets N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide, which catalyzes the conversion of glutamine to glutamate. Glutamate is a precursor for the synthesis of various metabolites, including nucleotides and amino acids, which are essential for cancer cell proliferation. Inhibition of N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide by BPTES leads to a decrease in the levels of these metabolites, resulting in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
BPTES has been shown to inhibit N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide activity in cancer cells, leading to a decrease in glutamate production and a reduction in the levels of downstream metabolites. This results in a decrease in cancer cell proliferation and induction of apoptosis. BPTES has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, BPTES has not been shown to have any significant effects on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
BPTES is a selective inhibitor of N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide, making it a promising candidate for cancer therapy. However, BPTES has some limitations in lab experiments. It has poor solubility in aqueous solutions, which can limit its effectiveness in vivo. BPTES is also unstable in solution, which can lead to the formation of inactive byproducts. Additionally, the selectivity of BPTES for N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide can be affected by the presence of other enzymes that catalyze similar reactions.
Orientations Futures
Future research on BPTES should focus on improving its solubility and stability in solution to increase its effectiveness in vivo. Additionally, the selectivity of BPTES for N-1,3-benzothiazol-2-yl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide can be improved by modifying its chemical structure. Further studies are needed to determine the optimal dosage and administration of BPTES for cancer therapy. BPTES can also be tested in combination with other cancer therapies to improve its effectiveness. Finally, the potential use of BPTES in the treatment of other diseases, such as neurodegenerative disorders, should be explored.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2S/c19-12-5-7-13(8-6-12)22-10-11(9-16(22)23)17(24)21-18-20-14-3-1-2-4-15(14)25-18/h1-8,11H,9-10H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLPRANUXCSKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[(allylamino)carbonyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B4088912.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B4088918.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prolinamide](/img/structure/B4088926.png)
![N-bicyclo[2.2.1]hept-2-yl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4088931.png)
![4-(6-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4088935.png)

![4-(4-pyridinyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4088946.png)
![N-(3-acetylphenyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4088952.png)
![methyl 2-[1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4088964.png)
![1-(4-methylphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4088972.png)
![2-allyl-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4088974.png)
![3-(3-methoxyphenyl)-2-(2-methyl-2-propen-1-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B4089009.png)
![3-(benzyloxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4089013.png)